molecular formula C12H14ClNO3 B276949 5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid

5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid

Cat. No. B276949
M. Wt: 255.7 g/mol
InChI Key: LDKIZWOJQDDRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid, also known as CP-690,550, is a potent inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a key enzyme involved in the signaling pathways of cytokines, which play important roles in immune regulation, inflammation, and hematopoiesis. CP-690,550 has been shown to have significant effects on these processes, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid works by inhibiting JAK3, which is a key enzyme involved in the signaling pathways of cytokines. By blocking JAK3, 5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid can prevent the activation of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This can lead to significant effects on immune regulation, inflammation, and hematopoiesis.
Biochemical and Physiological Effects:
5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid has been shown to have significant effects on various biochemical and physiological processes, including immune regulation, inflammation, and hematopoiesis. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce the number of activated T cells and B cells, which play important roles in immune regulation and inflammation.

Advantages and Limitations for Lab Experiments

5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid has several advantages for lab experiments, including its high potency, specificity, and stability. It can be easily synthesized and purified, and its effects can be easily measured using various biochemical and physiological assays. However, 5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid also has some limitations, including its potential toxicity and off-target effects. It is important to carefully evaluate its safety and efficacy in preclinical and clinical studies before using it for therapeutic purposes.

Future Directions

There are several future directions for the research and development of 5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid. One potential area of focus is the development of more selective JAK3 inhibitors that can target specific cytokine signaling pathways. Another potential area of focus is the development of combination therapies that can enhance the efficacy of 5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid and reduce its potential side effects. Finally, further studies are needed to evaluate the safety and efficacy of 5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid in various diseases and patient populations, and to identify the optimal dosing and administration regimens for its therapeutic use.

Synthesis Methods

5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid can be synthesized through a multistep process that involves the reaction of 4-chloroaniline with 3-methyl-5-oxopentanoic acid, followed by various chemical transformations and purifications. The final product is a white crystalline powder that is highly pure and stable.

Scientific Research Applications

5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and transplant rejection. It has been shown to have significant effects on immune regulation, inflammation, and hematopoiesis, making it a promising candidate for the treatment of these diseases.

properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.7 g/mol

IUPAC Name

5-(4-chloroanilino)-3-methyl-5-oxopentanoic acid

InChI

InChI=1S/C12H14ClNO3/c1-8(7-12(16)17)6-11(15)14-10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H,14,15)(H,16,17)

InChI Key

LDKIZWOJQDDRKE-UHFFFAOYSA-N

SMILES

CC(CC(=O)NC1=CC=C(C=C1)Cl)CC(=O)O

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)Cl)CC(=O)O

Origin of Product

United States

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